2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
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Overview
Description
2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid, also known as methylenecyclopropylglycine (MCPG), is a synthetic amino acid that acts as a selective antagonist of metabotropic glutamate receptors. It is widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antinociceptive Activity : Derivatives of 2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid have been synthesized and evaluated for their antinociceptive activities. These compounds are synthesized through reactions with substituted amines, showing potential in pain management research (Shipilovskikh et al., 2020).
Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of protected amino acid analogs, specifically in the synthesis of 2,3-methano analogs of glutamic acid and ornithine. This showcases its utility in creating stereochemically complex molecules (Frick et al., 2005).
Corrosion Inhibition : Novel amino acids based on the structure of 2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid have been synthesized and shown to be effective corrosion inhibitors for mild steel. This highlights its potential in industrial applications (Srivastava et al., 2017).
Chemical Properties and Synthesis Methods
Squarate-Based Nucleosides : Research has explored the use of derivatives of 2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid in squaric acid chemistry, particularly in synthesizing carbocyclic nucleosides with potential anticancer and antiviral applications (Lu et al., 2017).
Synthesis of Amino Acid Derivatives : The compound has been used in the synthesis of various amino acid derivatives, which are important in the development of new pharmaceuticals and biological studies (Altukhov, 2014).
Chromenopyridodiazepinones Synthesis : It has been involved in the one-pot synthesis of chromenopyridodiazepinone polyheterocycles, demonstrating its versatility in organic synthesis (Bouchama et al., 2018).
Preparation of Enantiomers : The compound has been used in the preparation of enantiomers of neuroexcitant analogs, highlighting its role in the synthesis of complex organic molecules (Pajouhesh et al., 2000).
Activation as Active Esters : It has been activated as active esters for the synthesis of peptides and other bioactive molecules, demonstrating its utility in bioorganic chemistry (Basel & Hassner, 2002).
properties
CAS RN |
16597-58-3 |
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Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
(Z)-2-amino-3-[(Z)-3-oxoprop-1-enyl]but-2-enedioic acid |
InChI |
InChI=1S/C7H7NO5/c8-5(7(12)13)4(6(10)11)2-1-3-9/h1-3H,8H2,(H,10,11)(H,12,13)/b2-1-,5-4- |
InChI Key |
KACPVQQHDVBVFC-UHFFFAOYSA-N |
Isomeric SMILES |
C(=C\C(=C(/C(=O)O)\N)\C(=O)O)\C=O |
SMILES |
C(=CC(=C(C(=O)O)N)C(=O)O)C=O |
Canonical SMILES |
C(=CC(=C(C(=O)O)N)C(=O)O)C=O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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